molecular formula C18H19ClN4O3 B15102169 Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B15102169
M. Wt: 374.8 g/mol
InChI Key: RCVJIGIORBABLE-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of pyridazine, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, where a chloropyridazine derivative reacts with the piperidine intermediate.

    Coupling with Benzoate: The final step involves coupling the piperidine-pyridazine intermediate with methyl 4-aminobenzoate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The chloropyridazine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and pyridazine components.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It can be used as a probe to study various biological pathways, especially those involving neurotransmitter receptors.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in neurological pathways.

    Pathways Involved: It could modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
  • 1-(6-chloropyridazin-3-yl)piperidin-4-ol

Uniqueness

Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate is unique due to the presence of the benzoate moiety, which can impart additional pharmacological properties and enhance its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

methyl 4-[[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H19ClN4O3/c1-26-18(25)12-4-6-14(7-5-12)20-17(24)13-3-2-10-23(11-13)16-9-8-15(19)21-22-16/h4-9,13H,2-3,10-11H2,1H3,(H,20,24)

InChI Key

RCVJIGIORBABLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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